molecular formula C20H20N4O3S B11931648 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea

Cat. No.: B11931648
M. Wt: 396.5 g/mol
InChI Key: BHEXZFRNIHDPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups, and a urea moiety linked to a sulfamoylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is unique due to its specific substitution pattern and the presence of both pyridine and urea moieties. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[2-methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea

InChI

InChI=1S/C20H20N4O3S/c1-13-7-9-15(10-8-13)17-12-11-16(14(2)22-17)23-20(25)24-18-5-3-4-6-19(18)28(21,26)27/h3-12H,1-2H3,(H2,21,26,27)(H2,23,24,25)

InChI Key

BHEXZFRNIHDPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC(=O)NC3=CC=CC=C3S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.